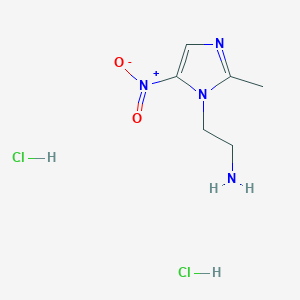
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate is a chemical compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their broad spectrum of biological activities, including antimicrobial and antiprotozoal properties
Méthodes De Préparation
The synthesis of 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate typically involves the nitration of 2-methylimidazole followed by the introduction of an aminoethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration and subsequent purification processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with varying biological activities.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in the study of bacterial and protozoal infections.
Medicine: It has potential therapeutic applications due to its antimicrobial and antiprotozoal activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate involves the interaction with microbial DNA. The nitro group is reduced within the microbial cell, leading to the formation of reactive intermediates that cause DNA damage and cell death. This mechanism is similar to other nitroimidazole compounds, which are known to target anaerobic organisms effectively.
Comparaison Avec Des Composés Similaires
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate can be compared with other nitroimidazole compounds such as metronidazole and tinidazole. While all these compounds share a similar mechanism of action, this compound may offer unique advantages in terms of its specific chemical structure and potential applications. Similar compounds include:
Metronidazole: Widely used as an antimicrobial agent.
Tinidazole: Known for its antiprotozoal properties.
Secnidazole: Another nitroimidazole with similar applications.
Propriétés
Numéro CAS |
49575-10-2 |
|---|---|
Formule moléculaire |
C6H11ClN4O2 |
Poids moléculaire |
206.63 g/mol |
Nom IUPAC |
2-(2-methyl-5-nitroimidazol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-5-8-4-6(10(11)12)9(5)3-2-7;/h4H,2-3,7H2,1H3;1H |
Clé InChI |
VKGNYWVXNRYHTN-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCN)[N+](=O)[O-].Cl.Cl |
SMILES canonique |
CC1=NC=C(N1CCN)[N+](=O)[O-].Cl |
Key on ui other cas no. |
49575-10-2 |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
2-(2-Methyl-5-nitro-1H-imidazolyl)ethylamine Dihydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















